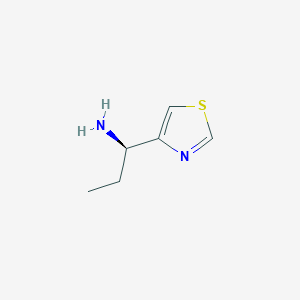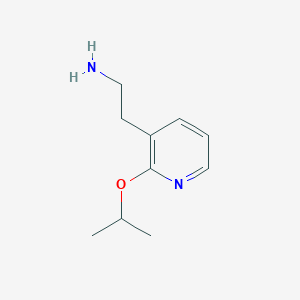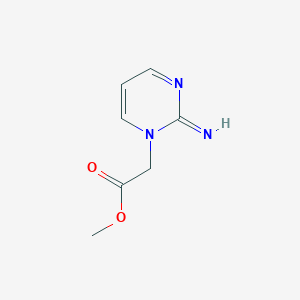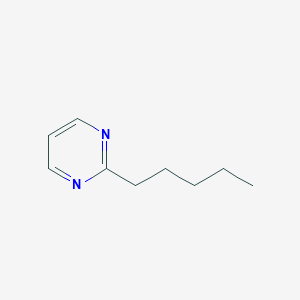
2-Pentylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a pentyl group at the second position. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the pentyl group imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylpyrimidine typically involves the reaction of pentylamine with a suitable pyrimidine precursor. One common method is the cyclization of pentylamine with a β-diketone or β-ketoester in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Pentylpyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Pentylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexylpyrimidine: Similar structure with a hexyl group instead of a pentyl group.
2-Butylpyrimidine: Contains a butyl group at the second position.
2-Phenylpyrimidine: Substituted with a phenyl group at the second position.
Uniqueness
2-Pentylpyrimidine is unique due to the specific length of its alkyl chain, which can influence its chemical reactivity and biological activity. The pentyl group provides a balance between hydrophobicity and steric effects, making it distinct from other alkyl-substituted pyrimidines.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-pentylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-2-3-4-6-9-10-7-5-8-11-9/h5,7-8H,2-4,6H2,1H3 |
Clé InChI |
NIQYHKFKPNBQPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


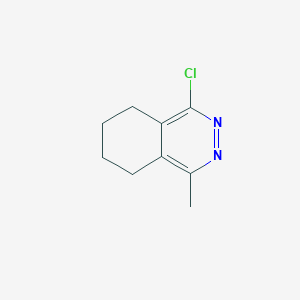


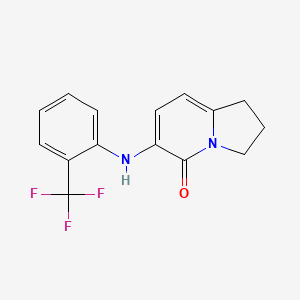

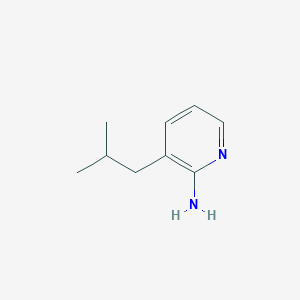
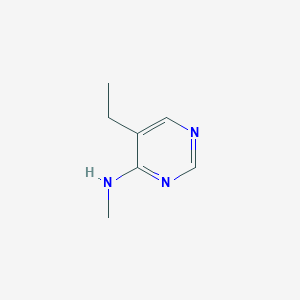
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
